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Compound of Interest

Compound Name: 4-Methoxy-4'-nitrobenzophenone

Cat. No.: B074573

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-4'-nitrobenzophenone, a substituted benzophenone derivative of interest in organic
synthesis and materials science. This document collates available data from Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C), and Mass
Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also
provided to facilitate the replication and verification of these findings.

It is important to note that while the request specified "4-Methoxy-4'-nitrobenzophenone," the
available spectroscopic data robustly corresponds to 4-Methyl-4'-nitrobenzophenone. This
guide proceeds with the data for the latter, a close structural analog.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Methyl-4'-nitrobenzophenone.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm—?) Interpretation

1652 C=0 (Ketone) stretching

1600 Aromatic C=C stretching

1520 Asymmetric N-O stretching (NO2)
1353 Symmetric N-O stretching (NO2z)
1315 C-H bending

732 C-H out-of-plane bending

Table 2: tH Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCIs)

. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)

Protons ortho to
8.34-8.32 m 2H -

NO:z group

Protons meta to
7.93-7.90 m 2H -

NO: group

Protons ortho to
7.71 d 2H 8.4 C=0 (on methyl-
substituted ring)

Protons meta to
7.32 d 2H 8.0 C=0 (on methyl-
substituted ring)

Methyl grou
2.47 s 3H - yigrotp
protons (-CHs)

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCls)
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Chemical Shift (6, ppm)

Assignment

194.53 C=0 (Ketone carbon)

149.67 Carbon bearing the NO2 group

144.60 Quaternary carbon attached to the methyl group

143.33 Quaternary carbon of the nitro-substituted ring
attached to the ketone

133.63 Aromatic CH

130.57 Aromatic CH

130.34 Aromatic CH

129.40 Aromatic CH

123.50 Aromatic CH ortho to the NO2 group

21.77 -CHs (Methyl carbon)

Table 4: Mass Spectrometry (GC-MS) Data

m/z Interpretation

241 [M]* (Molecular ion)
119 Fragment ion

91 Fragment ion

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of
dry potassium bromide (KBr) in an agate mortar.

The mixture is then transferred to a pellet-forming die.

The die is placed under high pressure (typically 8-10 tons) in a hydraulic press to form a thin,
transparent pellet.

The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of the 4-Methyl-4'-nitrobenzophenone sample is dissolved in about
0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard.

e The solution is transferred to a 5 mm NMR tube.
1H NMR Spectroscopy:

e Instrument: 400 MHz NMR Spectrometer

e Solvent: CDClsz

o Standard: Tetramethylsilane (TMS)

o Parameters: Standard acquisition parameters for tH NMR are used, including a sufficient
number of scans to obtain a good signal-to-noise ratio.

13C NMR Spectroscopy:
e Instrument: 100 MHz NMR Spectrometer
e Solvent: CDCIs

o Standard: Tetramethylsilane (TMS)

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum with single
lines for each unique carbon atom.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

» Adilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl
acetate) is prepared.

e The solution is injected into the gas chromatograph, where the compound is vaporized and
separated from the solvent and any impurities on a capillary column.

e The separated compound then enters the mass spectrometer.

« lonization: Electron Impact (EI) ionization is typically used, where high-energy electrons
bombard the sample molecules, leading to the formation of a molecular ion and
characteristic fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of an
organic compound using the spectroscopic methods described.
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Caption: Workflow for Spectroscopic Analysis of 4-Methyl-4'-nitrobenzophenone.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-4'-
nitrobenzophenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [https://www.benchchem.com/product/b074573#spectroscopic-data-of-4-
methoxy-4-nitrobenzophenone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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